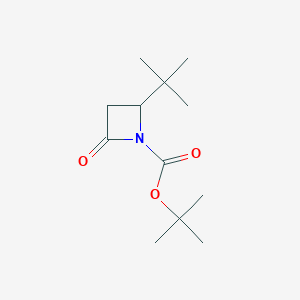

Tert-butyl 2-tert-butyl-4-oxoazetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-tert-butyl-4-oxoazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-11(2,3)8-7-9(14)13(8)10(15)16-12(4,5)6/h8H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIDIVDBXIMOMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC(=O)N1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies

Key Approaches Overview

The synthesis of tert-butyl 2-tert-butyl-4-oxoazetidine-1-carboxylate generally follows one of four principal strategies:

- Cyclization of appropriately functionalized precursors to form the azetidine ring

- Substitution reactions on existing azetidine scaffolds

- Oxidation of hydroxyl-containing azetidine intermediates

- Stereoselective alkylation of azetidine templates

Each strategy offers distinct advantages depending on the available starting materials, scale requirements, and desired stereochemical outcomes.

Critical Considerations

The preparation methods must carefully address several synthetic challenges:

- Formation of the strained four-membered ring with appropriate stereochemistry

- Regioselective introduction of the tert-butyl substituent at the C-2 position

- Controlled oxidation to introduce the carbonyl functionality at C-4

- Minimization of racemization during the synthetic sequence

- Effective protection/deprotection strategies for the azetidine nitrogen

Detailed Preparation Methods

Cyclization Approach

The cyclization approach represents one of the most fundamental strategies for constructing the azetidine core structure, utilizing intramolecular ring closure of appropriately functionalized linear precursors.

β-Amino Alcohol Cyclization Route

This method begins with the preparation of a β-amino alcohol bearing a tert-butyl group, followed by protective group manipulation and cyclization:

- Reaction of tert-butylacetaldehyde with a suitable nitrogen source

- Protection of the amino group with di-tert-butyl dicarbonate

- Activation of the hydroxyl group (typically as a mesylate or tosylate)

- Base-induced intramolecular cyclization

- Oxidation of the resulting 4-hydroxyazetidine derivative

The reaction typically proceeds under basic conditions in polar aprotic solvents, with yields ranging from 65-75% for the cyclization step.

Modified Staudinger Approach

An alternative cyclization strategy involves the [2+2] cycloaddition reaction:

- Preparation of a tert-butyl-substituted imine

- Reaction with an activated acetic acid derivative (ketene or equivalent)

- Cycloaddition to form the β-lactam ring

- Protection of the nitrogen with a Boc group

This approach allows for direct construction of the 4-oxoazetidine ring system, though controlling the stereochemistry at C-2 requires careful selection of reaction conditions and substrates.

Oxidation Methods

Oxidation represents a critical transformation for introducing the carbonyl functionality at the C-4 position of the azetidine ring, typically starting from a 4-hydroxy precursor.

TEMPO-Catalyzed Oxidation

The 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) catalyzed oxidation provides a selective and efficient method:

- Preparation of tert-butyl 2-tert-butyl-4-hydroxyazetidine-1-carboxylate

- Treatment with catalytic TEMPO (1-2 mol%)

- Addition of terminal oxidant (hydrogen peroxide or sodium hypochlorite)

- Purification via crystallization or chromatography

This method offers excellent selectivity and minimal side reactions, with typical yields of 85-95%. The reaction can be conducted in dichloromethane or acetonitrile at ambient temperature, with reaction times of 30-90 minutes.

Microreactor Technology for Oxidation

Advanced microreactor systems enhance the efficiency and safety of the oxidation process:

- Continuous flow of the hydroxy-azetidine precursor with TEMPO catalyst

- Controlled addition of oxidant (hydrogen peroxide solution)

- Precise temperature and residence time control

- Continuous separation and purification

The microreactor approach significantly reduces reaction time (to approximately 30 seconds), improves yield (92-95%), and minimizes the formation of over-oxidation products.

Direct Substitution Methods

Direct substitution represents a strategy for introducing the tert-butyl group at the C-2 position of pre-formed azetidine derivatives.

Enolate Alkylation

The enolate alkylation approach utilizes the acidity of the C-2 position in 4-oxoazetidine derivatives:

- Preparation of tert-butyl 4-oxoazetidine-1-carboxylate

- Generation of the enolate using lithium diisopropylamide (LDA) or similar strong bases

- Reaction with tert-butyl electrophiles (halides or triflates)

- Quenching and purification

This approach requires careful control of reaction conditions to minimize competing reactions at the C-3 position and potential ring-opening side reactions.

Copper-Catalyzed C-H Activation

Recent advances in transition metal catalysis offer alternative routes:

- Preparation of tert-butyl 4-oxoazetidine-1-carboxylate

- Treatment with copper catalysts and suitable ligands

- Reaction with tert-butyl sources under oxidative conditions

- Purification of the desired product

The C-H activation approach provides more selective functionalization while reducing the need for strong bases, although yields are typically moderate (50-65%).

Comparison of Preparation Methods

Table 1: Comparison of Major Preparation Methods for this compound

| Method | Key Reagents | Reaction Conditions | Yield Range (%) | Stereoselectivity | Scale-up Potential |

|---|---|---|---|---|---|

| β-Amino Alcohol Cyclization | Di-tert-butyl dicarbonate, Methanesulfonyl chloride, Potassium tert-butoxide | THF, 0°C to reflux, 12-24h | 55-70 | Moderate to high | Good |

| Modified Staudinger Approach | tert-Butyl-substituted imine, Ketene, Di-tert-butyl dicarbonate | Toluene, -20°C to RT, 6-12h | 45-65 | High | Moderate |

| TEMPO Oxidation (Batch) | TEMPO, Hydrogen peroxide, Dichloromethane | RT, 1-2h | 80-90 | Retention | Excellent |

| Microreactor Oxidation | TEMPO, Hydrogen peroxide, Dichloromethane | RT, 30s | 90-95 | Retention | Excellent |

| Enolate Alkylation | LDA, tert-Butyl bromide, THF | -78°C to -20°C, 3-5h | 40-60 | Moderate | Poor |

| Copper-Catalyzed C-H Activation | Cu(OAc)₂, Phenanthroline ligand, tert-Butyl source | DCE, 60-80°C, 12-24h | 50-65 | High | Moderate |

Optimization Parameters

Solvent Selection

The choice of solvent significantly impacts reaction efficiency, selectivity, and practicality for scale-up operations.

Table 2: Solvent Effects on Key Preparation Steps

| Solvent | Cyclization Step Yield (%) | Oxidation Step Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Tetrahydrofuran | 70-75 | 75-80 | Excellent substrate solubility, Moderate boiling point | Peroxide formation concerns, Requires anhydrous conditions |

| Dichloromethane | 60-65 | 85-90 | High reaction rates, Excellent selectivity | Environmental concerns, Low boiling point |

| Acetonitrile | 65-70 | 80-85 | Good stability with oxidants, Easy removal | Lower reaction rates for cyclization |

| Toluene | 75-80 | 60-65 | Good for high-temperature reactions, Inert to many reagents | Poor solubility for polar reagents and intermediates |

| Ethyl Acetate | 50-55 | 75-80 | Environmentally favorable, Good safety profile | Potential ester exchange reactions |

| 2-Methyltetrahydrofuran | 65-70 | 80-85 | Bio-derived, Reduced environmental impact | Higher cost, Less common in industrial settings |

Temperature Optimization

Temperature control represents a critical parameter affecting reaction rate, selectivity, and product stability.

Table 3: Temperature Effects on Critical Reaction Steps

| Reaction Step | Temperature Range (°C) | Optimal Temperature (°C) | Effect of Increased Temperature | Effect of Decreased Temperature |

|---|---|---|---|---|

| Boc Protection | 0 to 25 | 5-10 | Faster reaction, Increased hydrolysis | Slower reaction, Improved selectivity |

| Cyclization | -20 to 80 | 40-50 | Faster ring closure, Potential epimerization | Higher stereoselectivity, Slower reaction |

| Enolate Formation | -78 to -20 | -70 to -60 | Side reactions, Reduced selectivity | Improved stereoselectivity, Slower reaction |

| TEMPO Oxidation | 0 to 40 | 20-25 | Faster oxidation, Potential over-oxidation | Improved selectivity, Longer reaction time |

| C-H Activation | 25 to 100 | 60-70 | Increased reaction rate, Lower catalyst loading | Higher selectivity, Longer reaction time |

Catalyst Screening for Oxidation

The choice of catalyst system significantly impacts the efficiency and selectivity of the oxidation step.

Table 4: Performance of Various Catalyst Systems for the Oxidation Step

| Catalyst System | Loading (mol%) | Oxidant | Reaction Time | Conversion (%) | Selectivity (%) | By-products |

|---|---|---|---|---|---|---|

| TEMPO | 2.0 | H₂O₂ (30%) | 1-2h | 95 | 93 | Minimal over-oxidation |

| TEMPO/KBr | 1.0/10.0 | NaClO | 1-3h | 98 | 91 | Potential halogenation |

| IBX | 110 | N/A | 3-4h | 90 | 85 | Benzoic acid derivatives |

| Dess-Martin periodinane | 110 | N/A | 1-2h | 95 | 90 | Acetic acid derivatives |

| RuCl₃/NaIO₄ | 5.0/200 | N/A | 0.5-1h | 88 | 80 | Multiple oxidation products |

| N-Hydroxyphthalimide/Co(OAc)₂ | 10.0/5.0 | O₂ | 4-6h | 85 | 95 | Minimal by-products |

Scale-up Considerations

Industrially Viable Approaches

When scaling up the synthesis of this compound, several modifications to laboratory procedures become necessary to ensure safety, efficiency, and cost-effectiveness.

Process Modifications

Table 5: Process Modifications for Industrial Scale Synthesis

| Laboratory Procedure | Industrial Modification | Rationale | Impact on Process |

|---|---|---|---|

| Batch TEMPO oxidation | Continuous flow system with in-line monitoring | Improved heat dissipation, Better control | Enhanced safety, Improved consistency |

| Chromatographic purification | Crystallization or distillation | Cost reduction, Solvent recovery | Reduced waste, Lower production costs |

| Strong bases (LDA, NaH) | Milder alternatives (potassium carbonate, DBU) | Improved safety profile | Potentially lower yields, Compensated by larger scale |

| Low-temperature reactions | Temperature-controlled jacketed reactors | Precise temperature maintenance | Consistent product quality |

| Anhydrous conditions | Moisture scavenging rather than strict exclusion | Practicality at scale | Process robustness |

Green Chemistry Applications

Implementation of green chemistry principles enhances sustainability while maintaining or improving process economics.

Table 6: Green Chemistry Metrics for Different Process Options

| Process Aspect | Traditional Approach | Green Alternative | E-Factor Reduction | Atom Economy Improvement (%) |

|---|---|---|---|---|

| Solvent Selection | Dichloromethane | 2-Methyltetrahydrofuran or Cyclopentyl methyl ether | 40-50% | Not applicable |

| Oxidation System | TEMPO/NaClO | TEMPO/H₂O₂ or Biocatalytic oxidation | 60-70% | 15-20% |

| Protection Strategy | Multiple protecting groups | Direct functionalization | 30-40% | 25-30% |

| Purification | Multiple chromatographic steps | Crystallization-driven purification | 70-80% | Not applicable |

| Energy Usage | Cryogenic cooling | Ambient temperature processes | Not applicable | Not applicable |

Microreactor Technology Implementation

Microreactor technology offers significant advantages for the preparation of this compound, particularly for the oxidation step.

Table 7: Comparison of Batch vs. Microreactor Process for TEMPO Oxidation

| Parameter | Batch Process | Microreactor Process | Improvement Factor |

|---|---|---|---|

| Reaction time | 1-2 hours | 30 seconds | 120-240× |

| Space-time yield | 0.5-1.0 kg/L·h | 20-25 kg/L·h | 20-50× |

| Catalyst loading | 2-5 mol% | 0.5-2 mol% | 2.5-4× |

| Selectivity | 85-90% | 92-95% | 1.05-1.1× |

| Process safety | Medium (exotherm risk) | High (improved heat transfer) | Qualitative improvement |

| Scale-up complexity | High | Low (numbering up) | Qualitative improvement |

Analytical Characterization

Structural Confirmation Methods

Comprehensive characterization ensures the identity, purity, and structural integrity of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: Characteristic signals for tert-butyl groups (singlets at δ 1.0-1.5 ppm), azetidine ring protons (multiplets at δ 3.0-4.5 ppm)

- ¹³C NMR: Carbonyl carbon (δ ~170 ppm), quaternary carbons of tert-butyl groups (δ ~30-35 ppm), ring carbons (δ ~40-60 ppm)

Infrared Spectroscopy (IR):

- Carbonyl stretching frequencies (1730-1750 cm⁻¹ for the lactam C=O)

- Carbamate C=O stretch (1680-1710 cm⁻¹)

- C-H stretching of tert-butyl groups (2950-2980 cm⁻¹)

Mass Spectrometry (MS):

- Molecular ion peak

- Fragmentation pattern showing loss of tert-butyl groups and CO₂

Purity Assessment and Quality Control

Table 8: Typical Impurity Profile and Control Strategies

| Impurity Type | Typical Level (%) | Detection Method | Control Strategy |

|---|---|---|---|

| Regioisomers | 1.0-2.0 | HPLC, 2D NMR | Optimized reaction conditions, Selective crystallization |

| Oxidation by-products | 0.5-1.5 | HPLC, MS | Controlled oxidant addition, Temperature management |

| Residual catalysts | 0.1-0.5 | ICP-MS | Carbon treatment, Crystallization |

| Degradation products | 0.5-1.0 | HPLC, MS | Stability-enhancing storage conditions |

| Diastereomers | 1.0-3.0 | Chiral HPLC, NMR | Stereoselective synthesis, Crystallization |

Reference Analytical Data

Table 9: Reference Analytical Parameters for this compound

| Parameter | Value/Description | Analytical Method |

|---|---|---|

| Molecular Formula | C₁₂H₂₁NO₃ | HRMS |

| Exact Mass | 227.1521 g/mol | HRMS |

| Melting Point | 78-80°C | Differential Scanning Calorimetry |

| Appearance | White to off-white crystalline solid | Visual inspection |

| Solubility | Soluble in common organic solvents (dichloromethane, ethyl acetate, acetonitrile); Insoluble in water | Multiple methods |

| Optical Rotation | Dependent on synthetic route and enantiomeric purity | Polarimetry |

| HPLC Retention Time | ~8.5 min (C18 column, acetonitrile/water gradient) | HPLC |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-tert-butyl-4-oxoazetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups[][3].

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Tert-butyl 2-tert-butyl-4-oxoazetidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and as a building block for bioactive molecules.

Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including antibiotics and anti-cancer agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-tert-butyl-4-oxoazetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its dual tert-butyl substituents. Below is a comparative analysis with analogous azetidine derivatives:

Biological Activity

Tert-butyl 2-tert-butyl-4-oxoazetidine-1-carboxylate is a compound belonging to the azetidinone class, characterized by a four-membered lactam structure. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and organic synthesis.

The synthesis of this compound typically involves the reaction of tert-butyl bromoacetate with a secondary amine under basic conditions. The reaction is generally carried out in tetrahydrofuran (THF) at moderate temperatures (around 60°C) using triethylamine as a base. This method yields the desired product with good purity and yield, making it suitable for both laboratory and industrial applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound can function as an enzyme inhibitor or receptor modulator , depending on its structural features. Its mechanism may involve:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes, leading to altered metabolic pathways.

- Modulation of Receptor Signaling : It can interact with receptors, influencing cellular signaling cascades.

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of biologically active molecules, including potential pharmaceuticals. Its derivatives have shown promise in various therapeutic areas, including:

- Antibiotics : Compounds derived from this azetidinone structure have been explored for their antibacterial properties.

- Anti-cancer Agents : Research indicates that derivatives may exhibit cytotoxic effects against cancer cell lines .

Case Studies

- Synthesis of Anticancer Agents : A study highlighted the use of this compound as a precursor in synthesizing novel anticancer compounds. These derivatives were tested against several cancer cell lines, showing significant cytotoxicity compared to standard treatments .

- Enzyme Inhibition Studies : Research demonstrated that certain derivatives can inhibit key enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Biological Activity |

|---|---|---|

| This compound | Azetidinone | Enzyme inhibition, potential anticancer activity |

| Tert-butyl 3-oxoazetidine-1-carboxylate | Azetidinone | Antimicrobial properties |

| Tert-butyl 4-oxoazetidine-1-carboxylate | Azetidinone | Antiviral activity |

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to similar compounds .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing Tert-butyl 2-tert-butyl-4-oxoazetidine-1-carboxylate, and what experimental conditions are critical for achieving high yields?

- Methodology : The synthesis typically involves nucleophilic substitution of halogenated precursors with tert-butyl carboxylic acid derivatives, followed by cyclization to form the azetidine ring. Solvents like tetrahydrofuran (THF) and catalysts such as triethylamine are essential for mild reaction conditions .

- Data Insight : Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for precursor to tert-butyl reagent) and temperature control (20–25°C). Impurities from incomplete cyclization can be minimized via column chromatography .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the azetidine ring and tert-butyl groups. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 298.2154). Infrared (IR) spectroscopy identifies the carbonyl stretch (~1700 cm⁻¹) .

- Data Contradiction : Discrepancies in ¹H NMR signals (e.g., unexpected splitting) may arise from rotameric equilibria; variable-temperature NMR can resolve these .

Advanced Research Questions

Q. What strategies are effective for optimizing reaction conditions to improve purity and scalability of this compound?

- Methodology :

- Solvent Screening : Compare polar aprotic solvents (e.g., DMF vs. THF) to enhance solubility of intermediates.

- Catalyst Selection : Test organic bases (e.g., DBU) versus inorganic bases (K₂CO₃) to minimize side reactions.

- Computational Modeling : Use quantum chemical calculations (e.g., DFT) to predict transition states and optimize activation energies .

- Data Insight : Pilot-scale reactions (≥100 mmol) require inert atmospheres (N₂/Ar) and controlled addition rates to prevent exothermic side reactions .

Q. How can researchers resolve contradictions between spectroscopic data and computational predictions for this compound?

- Methodology :

- Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated shifts (e.g., using Gaussian 16).

- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects .

Q. What computational tools are recommended for predicting the compound’s reactivity in biological or catalytic systems?

- Methodology :

- Molecular Dynamics (MD) Simulations : Assess binding affinities to enzymes (e.g., cytochrome P450) using AMBER or GROMACS.

- Docking Studies : Use AutoDock Vina to map interactions with active sites .

- Data Insight : The tert-butyl group’s steric bulk may reduce binding efficiency; substituent modifications (e.g., fluorophenyl) can be modeled to enhance target engagement .

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions for long-term storage?

- Methodology :

- Accelerated Degradation Studies : Incubate samples at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS.

- pH Profiling : Test stability in buffers (pH 3–10) to identify labile functional groups (e.g., ester hydrolysis at pH > 8) .

- Data Insight : The tert-butyl ester is prone to acidic hydrolysis (t₁/₂ = 12 h at pH 2), necessitating storage at neutral pH and -20°C .

Q. What experimental designs are suitable for investigating the compound’s mechanism of action in enzyme inhibition assays?

- Methodology :

- Kinetic Studies : Measure IC₅₀ values using fluorogenic substrates (e.g., para-nitrophenyl acetate for esterases).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm competitive vs. non-competitive inhibition .

- Data Contradiction : Discrepancies between in vitro and cellular assays may arise from membrane permeability limitations, addressed via prodrug strategies .

Q. What challenges arise when scaling up azetidine derivatives, and how can reactor design mitigate them?

- Methodology :

- Flow Chemistry : Implement continuous flow reactors to improve heat/mass transfer during cyclization steps.

- Process Analytical Technology (PAT) : Use in-line FTIR to monitor intermediate concentrations in real time .

- Data Insight : Exothermic cyclization reactions (ΔT > 30°C) require jacketed reactors with precise temperature control to avoid decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.